5-(Aminomethyl)pyrimidin-2-amine
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Overview
Description
The compound "5-(Aminomethyl)pyrimidin-2-amine" is a derivative of the pyrimidine family, which is a class of heterocyclic aromatic organic compounds. Pyrimidines are important in many biological processes as they are fundamental components of nucleic acids, where they exist as cytosine, thymine, and uracil. The structure of "5-(Aminomethyl)pyrimidin-2-amine" suggests that it contains an aminomethyl group at the 5th position and an amino group at the 2nd position on the pyrimidine ring.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of related compounds such as 5-amino-3-β-D-ribofuranosylpyrazolo[4,3-d]pyrimidin-7(6H)-one was achieved from chloro-substituted precursors using deamination and amination steps . Similarly, the synthesis of methyl esters of 5-amino-4-(substituted amino)pyrrolo[2,3-d]pyrimidine-6-carboxylic acids involved reactions with amines and methyl glycinate . These methods could potentially be adapted for the synthesis of "5-(Aminomethyl)pyrimidin-2-amine" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives has been studied using techniques such as X-ray diffraction and ab initio calculations. For example, the crystal and molecular structure of a related compound, 2-amino-5-butyl-3-ethyl-6-methyl-4(3H)-pyrimidinone, was determined to be planar in the crystal state with strong intermolecular hydrogen bonds . These findings provide insights into how "5-(Aminomethyl)pyrimidin-2-amine" might behave in the solid state, suggesting potential planarity and hydrogen bonding capabilities.
Chemical Reactions Analysis
Pyrimidine derivatives undergo various chemical reactions that can modify their structure and properties. For instance, 6-alkyl- and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones can be transformed into amino derivatives or chloro derivatives under certain conditions . These transformations indicate that "5-(Aminomethyl)pyrimidin-2-amine" could also be subjected to similar reactions to obtain new derivatives with different substituents or functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The presence of amino groups, as in "5-(Aminomethyl)pyrimidin-2-amine", typically increases solubility in water due to hydrogen bonding and can also affect the compound's acidity/basicity. The synthesis of new pyrido[2,3-d]pyrimidin-5-one derivatives from 5-acetyl-4-aminopyrimidines involved transformations that likely altered their physical properties . Therefore, the specific physical and chemical properties of "5-(Aminomethyl)pyrimidin-2-amine" would need to be determined experimentally, considering its unique structure.
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Pharmacology and Medicinal Chemistry , specifically in the development of treatments for parasitic diseases .
Summary of the Application
“5-(Aminomethyl)pyrimidin-2-amine” derivatives have been tested for their in vitro activities against Trypanosoma brucei rhodesiense, a causative organism of sleeping sickness, and Plasmodium falciparum NF54, a causative organism of malaria .
Methods of Application or Experimental Procedures
The compounds were prepared from acyclic starting materials, benzylidene acetones and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . The prepared compounds differ from each other by the substitutions of their amino group and of their phenyl ring . The 2-aminopyrimidines were tested using microplate assays .
Results or Outcomes
Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity . The influence of the structural modifications on these activities is discussed .
Future Directions
properties
IUPAC Name |
5-(aminomethyl)pyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c6-1-4-2-8-5(7)9-3-4/h2-3H,1,6H2,(H2,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWDLVRYRPUQOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)N)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635008 |
Source
|
Record name | 5-(Aminomethyl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Aminomethyl)pyrimidin-2-amine | |
CAS RN |
672324-80-0 |
Source
|
Record name | 5-(Aminomethyl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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